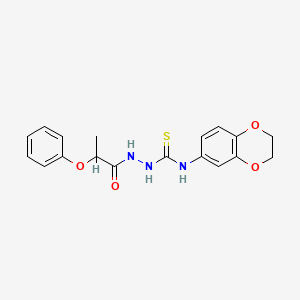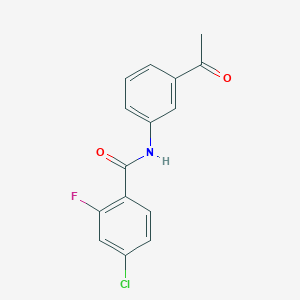
N-(2-benzoyl-4-bromophenyl)-2-(4-methyl-1-piperazinyl)acetamide
描述
N-(2-benzoyl-4-bromophenyl)-2-(4-methyl-1-piperazinyl)acetamide, also known as BBPAM, is a chemical compound that has been used in scientific research for its potential therapeutic applications. This compound is a type of piperazine derivative that has been synthesized using various methods. In
科学研究应用
N-(2-benzoyl-4-bromophenyl)-2-(4-methyl-1-piperazinyl)acetamide has been investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease. Scientific research has shown that this compound has neuroprotective effects and can inhibit the aggregation of alpha-synuclein, a protein that is implicated in the development of Parkinson's disease. This compound has also been studied for its potential anti-cancer properties, as it has been shown to induce apoptosis in cancer cells.
作用机制
The mechanism of action of N-(2-benzoyl-4-bromophenyl)-2-(4-methyl-1-piperazinyl)acetamide is not fully understood, but it is believed to involve the inhibition of protein aggregation and the modulation of cellular signaling pathways. This compound has been shown to inhibit the aggregation of alpha-synuclein by binding to its N-terminal region. This binding prevents the formation of toxic oligomers and fibrils, which can lead to neurodegeneration. This compound has also been shown to modulate the activity of signaling pathways such as the ERK and AKT pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including neuroprotection, anti-cancer activity, and modulation of cellular signaling pathways. In animal models, this compound has been shown to protect against neurotoxicity induced by MPTP, a neurotoxin that causes Parkinson's-like symptoms. This compound has also been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anti-cancer agent.
实验室实验的优点和局限性
N-(2-benzoyl-4-bromophenyl)-2-(4-methyl-1-piperazinyl)acetamide has several advantages for lab experiments, including its ability to inhibit protein aggregation and modulate cellular signaling pathways. These properties make this compound a useful tool for studying neurodegenerative diseases and cancer. However, this compound also has limitations, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations. These limitations must be taken into account when designing experiments using this compound.
未来方向
There are several future directions for research on N-(2-benzoyl-4-bromophenyl)-2-(4-methyl-1-piperazinyl)acetamide, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other neurological disorders, and the exploration of its mechanism of action at the molecular level. Additionally, the potential toxicity of this compound at high concentrations should be further investigated to determine its safety for use in humans.
Conclusion:
This compound is a chemical compound that has shown potential as a therapeutic agent for neurological disorders and cancer. Its ability to inhibit protein aggregation and modulate cellular signaling pathways make it a useful tool for scientific research. However, its limitations and potential toxicity must be taken into account when designing experiments. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
属性
IUPAC Name |
N-(2-benzoyl-4-bromophenyl)-2-(4-methylpiperazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrN3O2/c1-23-9-11-24(12-10-23)14-19(25)22-18-8-7-16(21)13-17(18)20(26)15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIRGINYGVQNEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,6-difluoro-N-[2-(2-methoxyphenyl)ethyl]benzamide](/img/structure/B4709592.png)
![N-cyclopentyl-N-(2-furylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide](/img/structure/B4709604.png)
![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-6-methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4709624.png)
![7-(4-chlorobenzyl)-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4709630.png)
![ethyl 3-{4,8-dimethyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B4709633.png)
![2-[3-methyl-2,6-dioxo-7-propyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B4709647.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(3-cyano-2-pyridinyl)thio]acetamide](/img/structure/B4709652.png)
![ethyl 3-({[(2,5-dimethoxyphenyl)amino]carbonyl}amino)benzoate](/img/structure/B4709662.png)
![N-(2-bromo-4-methylphenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4709665.png)



